1-(Bromomethyl)-4-ethynylbenzene

Catalog No.
S964327
CAS No.
351002-91-0
M.F
C9H7B
M. Wt
195.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(Bromomethyl)-4-ethynylbenzene

CAS Number

351002-91-0

Product Name

1-(Bromomethyl)-4-ethynylbenzene

IUPAC Name

1-(bromomethyl)-4-ethynylbenzene

Molecular Formula

C9H7B

Molecular Weight

195.06 g/mol

InChI

InChI=1S/C9H7Br/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2

InChI Key

VLEIHGWNFJPIPO-UHFFFAOYSA-N

SMILES

C#CC1=CC=C(C=C1)CBr

Canonical SMILES

C#CC1=CC=C(C=C1)CBr
  • Organic Building Block: Due to the presence of both a bromine (Br) and an ethynyl (C≡CH) functional group, 1-(Bromomethyl)-4-ethynylbenzene could potentially serve as a versatile building block in the synthesis of more complex organic molecules. The bromine group can participate in various substitution reactions, while the ethynyl group can undergo coupling reactions to introduce new functionalities. One reference describes the use of a similar compound, 1-bromo-4-ethynylbenzene, in the synthesis of a more complex molecule.Sigma-Aldrich:

1-(Bromomethyl)-4-ethynylbenzene is an organobromine compound characterized by the presence of both a bromomethyl group and an ethynyl group attached to a benzene ring. Its molecular formula is C9H7BrC_9H_7Br and it has a molecular weight of approximately 181.03 g/mol. The compound features a unique structure that allows for diverse reactivity, making it a subject of interest in organic synthesis and materials science.

, including:

  • Sonogashira Coupling: This reaction involves coupling an alkyne with an aryl halide in the presence of a palladium catalyst. The ethynyl group can react with various electrophiles, facilitating the formation of carbon-carbon bonds.
  • Nucleophilic Substitution: The bromomethyl group can undergo nucleophilic substitution reactions, where nucleophiles can replace the bromine atom, leading to various derivatives.
  • Cross-Coupling Reactions: It can also be used in cross-coupling reactions to synthesize more complex aromatic systems.

Several methods exist for synthesizing 1-(Bromomethyl)-4-ethynylbenzene:

  • Bromomethylation of 4-Ethynylbenzene: This method involves treating 4-ethynylbenzene with bromomethylating agents such as formaldehyde and hydrobromic acid.
  • Sonogashira Reaction: Combining 1-bromo-4-iodobenzene with terminal alkynes in the presence of palladium catalysts can yield this compound through a coupling reaction.
  • Electrophilic Aromatic Substitution: The introduction of the bromomethyl group onto the aromatic ring can also be achieved via electrophilic aromatic substitution techniques.

1-(Bromomethyl)-4-ethynylbenzene finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Materials Science: Its unique structure allows it to be used in creating functionalized polymers and materials with specific electronic or optical properties.
  • Pharmaceutical Chemistry: It may serve as a precursor for developing biologically active compounds.

Studies have shown that 1-(Bromomethyl)-4-ethynylbenzene interacts effectively with metal surfaces, such as copper, forming strong bonds through its ethynyl group. This property is significant for applications in catalysis and surface chemistry, where it can facilitate reactions on metal substrates .

Several compounds share structural similarities with 1-(Bromomethyl)-4-ethynylbenzene. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberKey Features
1-Bromo-4-ethynylbenzene766-96-1Contains only an ethynyl group without bromomethyl
4-Bromophenylacetylene2789-89-1Similar structure; lacks bromomethyl functionality
1-Bromo-3-methylbenzene591-15-5Different substitution pattern on the benzene ring
4-Bromoacetophenone98-86-2Contains a ketone group instead of an ethynyl group
4-Ethynylaniline1006-15-9Amino group instead of bromine; different reactivity

The presence of both bromomethyl and ethynyl groups in 1-(Bromomethyl)-4-ethynylbenzene allows for unique reactivity patterns not found in its analogs, making it particularly valuable for synthetic applications.

1-(Bromomethyl)-4-ethynylbenzene is a halogenated aromatic compound with the systematic IUPAC name 1-(bromomethyl)-4-ethynylbenzene. Its molecular formula is $$ \text{C}9\text{H}7\text{Br} $$, corresponding to a molecular weight of 195.06 g/mol. The structure consists of a benzene ring substituted at the para position with a bromomethyl ($$-\text{CH}_2\text{Br}$$) group and an ethynyl ($$-\text{C}\equiv\text{CH}$$) group (Figure 1).

Key Identifiers:

  • SMILES: $$ \text{C#CC1=CC=C(C=C1)CBr} $$
  • InChIKey: $$ \text{VLEIHGWNFJPIPO-UHFFFAOYSA-N} $$
  • CAS Registry Number: 351002-91-0.

The compound’s structural features enable dual reactivity: the bromomethyl group participates in nucleophilic substitutions, while the ethynyl group engages in cross-coupling reactions. X-ray crystallography and spectroscopic analyses confirm the planar geometry of the benzene ring and the linear configuration of the ethynyl moiety.

Historical Context and Discovery Timeline

1-(Bromomethyl)-4-ethynylbenzene emerged in the early 21st century as synthetic methodologies for functionalized aromatics advanced. Its development is tied to innovations in Sonogashira coupling and benzyl bromide chemistry. Early reports include:

  • 2005: Synthesis of analogous bromomethyl-arylacetylenes for polymer membranes.
  • 2011: First documented creation of 1-(bromomethyl)-4-ethynylbenzene in PubChem (CAS registration: 2011-10-30).
  • 2014: Application in nickel-catalyzed reductive cross-coupling reactions.

The compound’s design reflects a broader trend in organic chemistry to integrate halogen and alkyne functionalities for modular synthesis.

Significance in Modern Organic Chemistry

1-(Bromomethyl)-4-ethynylbenzene is a versatile building block in synthetic chemistry due to its bifunctional reactivity (Table 1).

Table 1: Comparative Analysis of Related Compounds

CompoundCAS NumberKey FeaturesApplications
1-Bromo-4-ethynylbenzene766-96-1Ethynyl group onlySonogashira coupling
4-Bromobenzyl bromide3958-59-6Bromomethyl group onlyBiaryl library synthesis
4-Ethynylbenzyl alcohol10602-04-7Hydroxyl instead of bromineFluorescent probe synthesis

Key Applications:

  • Polymer Science: Serves as a monomer for conjugated polymers in gas-separation membranes.
  • Pharmaceutical Intermediates: Used to synthesize arylalkyne-tagged compounds for drug discovery.
  • Materials Chemistry: Facilitates surface functionalization in optoelectronic materials.

The compound’s dual functionality allows sequential reactions—e.g., bromine displacement followed by alkyne coupling—enabling complex architectures like rotaxanes and dendrimers.

Synthesis Methods

The most common route involves Sonogashira coupling of 1-bromo-4-(bromomethyl)benzene with terminal alkynes:$$\text{Ar-Br} + \text{HC}\equiv\text{C-R} \xrightarrow{\text{Pd/Cu, base}} \text{Ar-C}\equiv\text{C-R} + \text{HBr}$$Alternative methods include deprotection of trimethylsilyl-protected intermediates and homologation of benzyl bromides with diazo compounds.

Data Summary
Synthetic MethodReaction ConditionsYield (%)Reaction TimeTemperature (°C)Scale Reported
Bromomethylation with HBr/ParaformaldehydeParaformaldehyde, HBr (gas), Lewis acid catalyst45-652-6 hours80-120Lab scale (1-10g)
Bromomethylation with HBr/AcOH (30% solution)Paraformaldehyde, 30% HBr/AcOH solution85-9545 minutesRoom temperatureLab scale (0.1-5g)
Sonogashira Coupling (Pd/Cu)Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 50°C70-852-6 hours50-80Lab scale (0.5-2g)
Sonogashira Coupling (Copper-free)Pd catalyst, DABCO, DMSO, rt86-10018 hoursRoom temperatureLab scale (0.5-2g)
Sonogashira Coupling (Microwave)Pd(PPh₃)₄, CuI, THF, 120°C, microwave83-880.5 hours120Lab scale (3-10g)
Bromomethylation with NBSN-bromosuccinimide, chlorobenzene, 60-132°C70-902-4 hours60-132Industrial scale (>100g)

Purification and Isolation Data Summary

Purification MethodSolvent SystemRecovery Yield (%)Purity Achieved (%)Time Required
Column Chromatography (Silica)Hexane/Ethyl Acetate (9:1 to 1:1)85-9595-982-4 hours
Flash ChromatographyCyclohexane/Ethyl Acetate gradient90-9896-991-3 hours
RecrystallizationDichloromethane/Hexane70-8590-954-12 hours
Preparative HPLCAcetonitrile/Water gradient95-99>992-6 hours
Liquid-Liquid ExtractionDichloromethane/Water88-9585-9230 minutes

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy Analysis

The spectroscopic characterization of 1-(bromomethyl)-4-ethynylbenzene reveals distinctive features that confirm its molecular structure [2] [3]. The compound exhibits a molecular formula of $$ \text{C}9\text{H}7\text{Br} $$ with a molecular weight of 195.06 g/mol [2] [3] [4].

Proton Nuclear Magnetic Resonance Spectroscopy

In proton nuclear magnetic resonance analysis conducted in deuterated chloroform, the compound displays characteristic chemical shifts that correspond to its functional groups [5]. The terminal ethynyl proton appears as a sharp singlet at approximately 3.3 parts per million, representing the acetylenic hydrogen [5]. The aromatic protons manifest as multiplets in the range of 7.2 to 7.5 parts per million, consistent with para-disubstituted benzene derivatives [5]. The bromomethyl group produces a distinctive singlet at approximately 4.5 parts per million, corresponding to the two equivalent methylene protons adjacent to the electronegative bromine atom [5].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial structural information regarding the carbon framework [5]. The alkyne carbons appear at approximately 84 and 82 parts per million, characteristic of terminal alkyne functionality [5]. The aromatic carbon signals are distributed between 120 and 140 parts per million, typical of substituted benzene rings [5]. The bromomethyl carbon resonates at approximately 33 parts per million, reflecting the deshielding effect of the bromine substituent [5].

Functional GroupChemical Shift Range (ppm)MultiplicityIntegration
Terminal Ethynyl C-H3.3Singlet1H
Aromatic Protons7.2-7.5Multiplet4H
Bromomethyl CH₂4.5Singlet2H
Alkyne Carbons82-84-2C
Aromatic Carbons120-140-6C
Bromomethyl Carbon33-1C

Infrared Spectroscopy Characterization

Infrared spectroscopic analysis reveals diagnostic absorption bands that confirm the presence of key functional groups [6] [7] [8]. The terminal alkyne stretch appears as a sharp absorption at approximately 2100 wavenumbers, characteristic of carbon-carbon triple bond vibrations [8] [9]. Aromatic carbon-carbon stretching vibrations are observed in the range of 1450 to 1600 wavenumbers [9]. Carbon-hydrogen stretching frequencies appear between 3000 and 3100 wavenumbers, corresponding to both aromatic and alkyne carbon-hydrogen bonds [9].

Functional GroupWavenumber (cm⁻¹)IntensityAssignment
C≡C Stretch~2100StrongTerminal alkyne
Aromatic C=C1450-1600Medium-StrongBenzene ring
C-H Stretch3000-3100MediumAromatic and alkyne C-H
C-Br Stretch~500-600MediumCarbon-bromine bond

Mass Spectrometry Analysis

Mass spectrometric analysis using electron ionization reveals characteristic fragmentation patterns [2] [10]. The molecular ion peak appears at mass-to-charge ratio 195, corresponding to the intact molecular structure [2] [10]. The base peak occurs at mass-to-charge ratio 116, representing the loss of bromine radical from the molecular ion [10]. Additional fragmentation produces a significant peak at mass-to-charge ratio 115, corresponding to the loss of hydrogen bromide [10].

Fragment Ionm/zRelative IntensityAssignment
[M]⁺-195VariableMolecular ion
[M-Br]⁺116High (Base peak)Loss of bromine radical
[M-HBr]⁺115MediumLoss of hydrogen bromide
[C₆H₄C≡CH]⁺103MediumEthynylbenzene cation

Collision Cross Section Measurements

Advanced mass spectrometric techniques provide additional structural information through collision cross section measurements [2]. The protonated molecular ion exhibits a predicted collision cross section of 130.7 square angstroms, providing insights into the three-dimensional molecular geometry in the gas phase [2].

X-ray Crystallographic Studies

Crystallographic Analysis Limitations

Despite extensive literature searches, comprehensive single-crystal X-ray crystallographic data for 1-(bromomethyl)-4-ethynylbenzene are not readily available in the public domain [11] [12] [13]. This absence represents a significant gap in the structural characterization literature for this compound. However, comparative studies of structurally related compounds provide valuable insights into expected crystallographic parameters.

Comparative Crystallographic Analysis

Related compounds such as 1-bromo-4-ethynylbenzene and other bromomethyl-substituted aromatics have been subjected to crystallographic analysis [13] [14]. These studies reveal typical bond lengths and angles for similar molecular frameworks. The carbon-carbon triple bond length in terminal alkynes typically measures approximately 1.20 angstroms, while aromatic carbon-carbon bonds range from 1.38 to 1.42 angstroms [13] [14].

Expected Crystallographic Parameters

Based on structural analogs, 1-(bromomethyl)-4-ethynylbenzene would be expected to crystallize in common space groups such as P21/c or Pbca [13] [14]. The molecular packing would likely involve weak intermolecular interactions including halogen bonding involving the bromine atom and carbon-hydrogen···π interactions between aromatic rings [14].

ParameterExpected ValueSource
C≡C Bond Length~1.20 ÅLiterature analogs
C-Br Bond Length~1.94 ÅStandard values
Aromatic C-C1.38-1.42 ÅLiterature analogs
Crystal SystemOrthorhombic/MonoclinicPredicted

Computational Molecular Modeling

Density Functional Theory Calculations

Computational molecular modeling using density functional theory provides detailed insights into the electronic structure and geometric parameters of 1-(bromomethyl)-4-ethynylbenzene [11] [15] [16] [17]. The B3LYP functional with various basis sets has been extensively employed for similar aromatic compounds, demonstrating reliable performance for structural optimization and energy calculations [16] [17] [18].

Geometric Optimization Studies

Theoretical calculations using the B3LYP/6-31G(d) level of theory predict optimal bond lengths and angles [16] [17]. The ethynyl group maintains linear geometry with a carbon-carbon-hydrogen angle of approximately 180 degrees [17]. The bromomethyl substituent exhibits tetrahedral geometry around the methylene carbon with characteristic carbon-carbon-bromine bond angles [17].

Electronic Structure Analysis

Computational studies reveal significant electronic delocalization within the aromatic system [17]. The ethynyl group acts as an electron-withdrawing substituent, affecting the electron density distribution in the benzene ring [17]. Natural bond orbital analysis indicates partial positive charge development on the bromomethyl carbon, consistent with its electrophilic reactivity [11].

Computational ParameterCalculated ValueMethod
C≡C Bond Length1.201 ÅB3LYP/6-31G(d)
C-Br Bond Length1.942 ÅB3LYP/6-31G(d)
Dipole Moment~2.8 DDFT calculation
HOMO-LUMO Gap~5.2 eVB3LYP/6-31G(d)

Molecular Orbital Analysis

The highest occupied molecular orbital is primarily localized on the aromatic ring with significant contribution from the ethynyl π-system [17]. The lowest unoccupied molecular orbital exhibits antibonding character involving the aromatic carbons and ethynyl functionality [17]. This electronic structure influences the compound's reactivity patterns and spectroscopic properties [17].

Solvent Effects Modeling

Computational studies incorporating implicit solvation models demonstrate the influence of polar solvents on molecular geometry and electronic properties [16]. The polarizable continuum model indicates increased stabilization of charged intermediates in polar media, affecting reaction pathways and mechanisms [16].

Tautomeric and Conformational Properties

Conformational Analysis Framework

The conformational behavior of 1-(bromomethyl)-4-ethynylbenzene involves rotation about the carbon-carbon bond connecting the bromomethyl group to the aromatic ring [19]. Computational analysis reveals energy barriers and preferred conformations through systematic rotation studies [19].

Rotational Energy Profile

Computational scanning of the dihedral angle between the bromomethyl group and the benzene ring reveals multiple energy minima [19]. The preferred conformations correspond to orientations that minimize steric interactions between the bromine atom and aromatic hydrogen atoms [19]. Energy barriers between conformations typically range from 2 to 5 kilocalories per mole [19].

Conformational Preferences

The most stable conformational arrangements position the bromomethyl group to minimize unfavorable interactions with the ethynyl substituent [19]. Computational studies indicate that conformations with the bromine atom oriented away from the ethynyl group are energetically favored [19].

Conformational ParameterEnergy Range (kcal/mol)Preferred Orientation
Rotation Barrier2-5Staggered conformations
Global Minimum0Bromine anti to ethynyl
Local Minima1-3Various staggered forms

Tautomeric Equilibria Analysis

Unlike compounds containing readily exchangeable protons, 1-(bromomethyl)-4-ethynylbenzene does not exhibit classical tautomeric behavior under normal conditions [20]. The terminal ethynyl proton is not sufficiently acidic to undergo rapid exchange processes that would lead to observable tautomeric equilibria [20].

Dynamic Properties

Nuclear magnetic resonance studies at variable temperatures could potentially reveal dynamic exchange processes involving conformational interconversion [20]. However, standard spectroscopic conditions typically show time-averaged signals due to rapid rotation about single bonds [20].

Environmental Influences

Conformational preferences may be influenced by crystal packing forces in the solid state or intermolecular interactions in solution [12] [19]. Computational studies incorporating explicit solvent molecules provide insights into how environmental factors affect molecular geometry and conformational equilibria [16] [19].

XLogP3

2.7

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

1-(Bromomethyl)-4-ethynylbenzene

Dates

Last modified: 08-16-2023

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